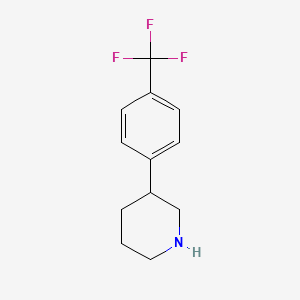

3-(4-(Trifluoromethyl)phenyl)piperidine

Description

Contextualization within the Broader Landscape of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in medicinal chemistry. Piperidine-containing compounds are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. biomedpharmajournal.org The prevalence of this scaffold is so high that over 7,000 scientific papers related to piperidine were published in a recent five-year span.

The therapeutic value of piperidine derivatives stems from their ability to adopt a stable chair conformation, which can present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets like enzymes and receptors. Many natural alkaloids, such as morphine and atropine, feature a piperidine ring system, underscoring its long-standing importance in pharmacology. biomedpharmajournal.org Synthetic piperidine derivatives are continually explored for new therapeutic applications, with research focusing on areas like Alzheimer's disease, infectious diseases, and neuropathic pain. biomedpharmajournal.org The development of novel synthesis methods, such as the chemoselective hydrogenation of pyridine (B92270) derivatives, has further expanded the accessibility and diversity of these valuable compounds.

Strategic Significance of Trifluoromethylation in Molecular Design and Research

The incorporation of a trifluoromethyl (-CF₃) group into a molecule is a widely used and powerful strategy in modern drug design. mdpi.com This small functional group can profoundly alter a compound's physicochemical properties, which in turn can enhance its biological activity and pharmacokinetic profile. mdpi.com The trifluoromethyl group is highly electronegative and lipophilic, a combination that can improve a molecule's ability to cross cell membranes.

One of the key advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation, a common pathway for drug degradation in the body. This increased stability can lead to a longer biological half-life. Furthermore, the trifluoromethyl group is often employed as a bioisostere for other groups like chlorine or a methyl group, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its interaction with a biological target. Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex).

Current Research Trajectories and Academic Relevance of the Core Scaffold

While direct research on 3-(4-(Trifluoromethyl)phenyl)piperidine is limited, the academic relevance of its core structure is evident from studies on closely related analogues. The trifluoromethylphenylpiperidine scaffold is a recurring feature in molecules designed for various therapeutic targets.

For example, research into new analgesics has explored derivatives like 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, which showed potent activity in pain models. researchgate.net Similarly, screening of compound libraries has identified piperidinol analogues containing a 4-chloro-3-(trifluoromethyl)phenyl group with promising anti-tuberculosis activity. nih.gov Other studies have investigated phenylpiperazine derivatives, such as 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one, for the treatment of neuropathic pain. nih.gov The investigation of these more complex molecules highlights the utility of the trifluoromethylphenylpiperidine core as a foundational element in the discovery of new bioactive agents. Its presence in compounds targeting viral diseases and functioning as plant activators further broadens its research significance. frontiersin.org The continued synthesis and evaluation of derivatives built upon this scaffold underscore its importance in the ongoing search for novel chemical entities with valuable biological activities.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol |

| 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one |

| Atropine |

| Celecoxib |

| Fluoxetine |

| Morphine |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGBDWYHWVSZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Analytical Research Methodologies

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 3-(4-(Trifluoromethyl)phenyl)piperidine (C₁₂H₁₄F₃N), HRMS would provide a precise mass measurement of the molecular ion. The theoretical exact mass of the protonated molecule [M+H]⁺ is a key value that would be sought.

In an HRMS experiment, the fragmentation pattern provides significant structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the piperidine (B6355638) ring and the bond connecting the phenyl and piperidine moieties. The high-resolution capability allows for the unambiguous assignment of the elemental composition of these fragments, further confirming the compound's structure. While no specific HRMS data for this exact compound is readily available in scientific literature, analysis of related structures suggests that common fragmentation pathways would be observed. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A complete NMR analysis of this compound would involve a suite of experiments, including ¹H, ¹³C, and multidimensional NMR.

Proton (¹H) NMR Spectroscopy for Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their connectivity. The aromatic protons on the 4-(trifluoromethyl)phenyl group would typically appear as a set of doublets in the downfield region (around 7.0-8.0 ppm) due to the electron-withdrawing nature of the trifluoromethyl group. The protons on the piperidine ring would exhibit more complex splitting patterns in the upfield region. The proton at the C3 position, being attached to the phenyl-bearing carbon, would likely resonate at a distinct chemical shift. The stereochemical arrangement of the substituents on the piperidine ring could be inferred from the coupling constants between the protons. For instance, the magnitude of the coupling constants between adjacent protons can help determine their relative orientation (axial or equatorial) in the chair conformation of the piperidine ring.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the 12 carbon atoms. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would resonate in the typical aromatic region (around 120-150 ppm), with their chemical shifts influenced by the trifluoromethyl substituent. The carbons of the piperidine ring would appear in the aliphatic region. The chemical shift of the C3 carbon, directly attached to the aromatic ring, would be particularly informative. Spectroscopic data for related compounds, such as 2-(4-(trifluoromethyl)phenyl)pyridine, show characteristic shifts for the trifluoromethyl-substituted phenyl group which can be used for comparative analysis. rsc.org

Multidimensional NMR Techniques for Complex Structures

To unambiguously assign all proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidine ring and the aromatic system. An HSQC spectrum would correlate each proton with its directly attached carbon atom, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations between protons and carbons, confirming the connection between the piperidine ring and the phenyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperidine ring (typically around 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts, and C-N stretching vibrations. The strong C-F stretching vibrations of the trifluoromethyl group would also be a prominent feature, typically appearing in the 1000-1350 cm⁻¹ region.

The Raman spectrum would also display these vibrational modes, but with different relative intensities. For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. While specific IR and Raman spectra for this compound are not documented, data for piperidine and its derivatives provide a reliable basis for predicting the key vibrational bands. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

The purity and concentration of this compound are critical parameters determined through various chromatographic methods. These techniques are essential for quality control in synthesis and for quantitative analysis in research settings.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products.

A reversed-phase (RP-HPLC) approach is commonly employed for compounds of similar polarity. Method development would typically start with a C18 column, which is a versatile stationary phase for a wide range of organic molecules. ptfarm.plscholarsresearchlibrary.com The mobile phase composition is a critical factor, generally consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). ptfarm.plnih.gov The pH of the buffer can be adjusted to control the ionization state of the piperidine nitrogen, which significantly influences retention time and peak shape. For amine-containing compounds, a slightly acidic pH is often used to ensure consistent protonation. ptfarm.pl

Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good resolution in a reasonable timeframe, especially when dealing with complex mixtures of starting materials, by-products, and the final product. scholarsresearchlibrary.com Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the trifluoromethylphenyl chromophore exhibits maximum absorbance, such as around 250 nm. nih.gov

Validation of the developed HPLC method is crucial and involves assessing parameters such as selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.plscholarsresearchlibrary.com For instance, a method for a related compound was validated by analyzing replicate injections at different concentrations to establish its precision and linearity. ptfarm.pl

Table 1: Example HPLC Method Parameters for Phenylpiperidine Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | ptfarm.plscholarsresearchlibrary.comnih.gov |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.0-4.8) | ptfarm.plscholarsresearchlibrary.com |

| Elution | Gradient or Isocratic | scholarsresearchlibrary.comsqu.edu.om |

| Flow Rate | 1.0 mL/min | scholarsresearchlibrary.comnih.gov |

| Detection | UV at ~250 nm | nih.gov |

| Temperature | Ambient or controlled (e.g., 40 °C) | nih.govresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing volatile impurities. While the compound itself may be amenable to GC, its analysis is often improved through derivatization. Derivatization increases the volatility and thermal stability of the analyte and can improve chromatographic peak shape and detection sensitivity.

A common derivatization strategy for compounds containing secondary amines, like the piperidine ring, is acylation. capes.gov.brnih.gov Perfluoroacylation, for example, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), can create highly volatile derivatives suitable for GC analysis. capes.gov.brnih.gov This process involves reacting the secondary amine on the piperidine ring to form an amide.

GC separation of this compound and its related isomers or impurities is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. capes.gov.brnih.gov Studies on the closely related trifluoromethylphenylpiperazines have shown that these regioisomers can be effectively resolved by GC. capes.gov.brnih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra, which are invaluable for structural confirmation of the parent compound and identification of unknown impurities. capes.gov.brnih.gov While the mass spectra of underivatized isomers can be identical, their derivatized forms may show differences in fragmentation patterns, aiding in their differentiation. capes.gov.brnih.gov For enhanced sensitivity, a nitrogen-phosphorus detector (NPD) can be used, which is highly selective for nitrogen-containing compounds like piperidines. researchgate.net

Table 2: GC Analysis Considerations

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Perfluoroacylation of the piperidine nitrogen to increase volatility. | capes.gov.brnih.gov |

| Column | Capillary column with a non-polar or intermediate polarity stationary phase. | researchgate.net |

| Detector | Mass Spectrometry (MS) for structural identification or Nitrogen-Phosphorus Detector (NPD) for selective quantification. | capes.gov.brnih.govresearchgate.net |

| Application | Separation of regioisomers and identification of volatile impurities. | capes.gov.brnih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological properties, determining the enantiomeric purity (or enantiomeric excess, ee) is crucial. Chiral chromatography is the most common method for this purpose.

Chiral resolution is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating the enantiomers of various phenylpiperidine derivatives. nih.gov Commercially available columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)) have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine intermediates. nih.gov

The choice of mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving separation on these CSPs. The specific alcohol and its concentration can significantly impact the retention times and the resolution factor (α), which is a measure of the separation between the two enantiomer peaks. The polarity of substituents on the analyte can also influence the ability of a specific CSP to resolve the enantiomers. nih.gov The development of efficient chiral separation methods is a key step in both the synthesis of enantiopure compounds and in quality control. rsc.org

Table 3: Chiral HPLC Separation Strategy

| Parameter | Approach | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Polysaccharide-based (Chiralcel OD, OJ) | nih.gov |

| Mobile Phase | Normal Phase, typically Hexane/Isopropanol mixtures. | nih.gov |

| Goal | Separation of the (R) and (S) enantiomers to determine enantiomeric excess (ee). | rsc.orgnih.gov |

X-ray Crystallography for Solid-State Conformation and Crystal Structure Analysis

For this compound, a single-crystal X-ray diffraction analysis would unambiguously determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the equatorial or axial 4-(trifluoromethyl)phenyl substituent.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystal structure data for analogous compounds, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, have been reported, providing insights into their molecular geometries and crystal packing. researchgate.netresearchgate.net For example, a study on a related trifluoromethyl-containing heterocycle reported its crystallization in the monoclinic P21/c space group. researchgate.net Such analyses provide fundamental structural information that is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 4: Representative Crystal Data for a Related Heterocycle

| Parameter | Example Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P21/c | researchgate.netresearchgate.net |

| a (Å) | 16.002 (3) | researchgate.net |

| b (Å) | 5.170 (1) | researchgate.net |

| c (Å) | 17.733 (3) | researchgate.net |

| β (°) | 111.11 (2) | researchgate.net |

| Volume (Å3) | 1368.5 (3) | researchgate.net |

Note: Data shown is for 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one as a representative example of a related structure. researchgate.net

Compound Reference Table

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it suitable for analyzing molecules of the size of 3-(4-(Trifluoromethyl)phenyl)piperidine.

Electronic Structure Analysis and Molecular Orbitals

DFT calculations can illuminate the electronic landscape of this compound. By optimizing the molecular structure using a functional like B3LYP with a basis set such as 6-311+G(d,p), one can obtain key electronic properties. bjp-bg.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylpiperidine moiety, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethylphenyl group.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution. The MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the piperidine (B6355638) ring and the fluorine atoms of the trifluoromethyl group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the piperidine ring, highlighting sites for nucleophilic interaction.

Conformational Energy Landscape Exploration

The two primary chair conformers are the equatorial conformer, where the bulky substituent points away from the ring, and the axial conformer, where it is parallel to the ring's axis. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). However, electronic effects, such as hyperconjugation and dipole-dipole interactions, can also play a significant role and sometimes favor the axial position. researchgate.net For 3-substituted piperidines, the energy difference between the two conformers determines their population ratio at equilibrium. Computational studies on related fluorinated piperidines have shown that the interplay of sterics and electrostatic interactions governs the conformational preference. researchgate.net

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) | Predicted Population at 298K (Gas Phase) |

|---|---|---|---|

| Equatorial | 0.00 | 0.00 | >95% |

| Axial | ~2.1 | ~2.5 | <5% |

Note: The data in this table is illustrative, based on known principles of conformational analysis for 3-arylpiperidines. The bulky trifluoromethylphenyl group is strongly expected to favor the equatorial position.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. openmedicinalchemistryjournal.comrjptonline.org This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mechanism. For this compound, docking studies can be performed against various receptors, such as G-protein coupled receptors (GPCRs) or ion channels, where piperidine scaffolds are common.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. tandfonline.com The trifluoromethylphenyl group is expected to play a key role in binding, likely fitting into a hydrophobic pocket within the receptor. The trifluoromethyl group itself can form specific halogen bonds or other non-covalent interactions, while the phenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The piperidine nitrogen, likely protonated at physiological pH, can form a crucial hydrogen bond or ionic interaction with acidic residues such as aspartate or glutamate (B1630785) in the binding site. tandfonline.com

| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound (Equatorial) | Hypothetical GPCR | -8.5 | ASP110 (Ionic), PHE290 (π-π Stacking), LEU180 (Hydrophobic) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein and to assess the stability of their interaction.

An MD simulation of the this compound-receptor complex, obtained from docking, would be placed in a simulated physiological environment (water, ions). Over the course of the simulation (typically nanoseconds to microseconds), the stability of the complex is monitored by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD indicates that the ligand remains securely bound in the active site. MD simulations can also reveal key hydrogen bonds, water-mediated interactions, and conformational changes that are critical for the biological function but not apparent from static docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For a series of analogues of this compound, a QSAR model can be developed to guide the design of more potent compounds.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that relates these descriptors to the observed biological activity. nih.gov The resulting model can highlight which properties are most important for activity. For example, a QSAR study might reveal that increasing the hydrophobicity of the phenyl ring or modifying the electronic properties of the trifluoromethyl group leads to enhanced potency. nih.govresearchgate.net These models are validated internally (e.g., cross-validation) and externally to ensure their predictive power for new, unsynthesized compounds. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

When the 3D structure of the biological target is unknown, ligand-based drug design (LBDD) approaches like pharmacophore modeling are invaluable. A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.

Based on a set of active molecules including this compound, a pharmacophore model can be generated. researchgate.net This model would likely consist of features such as:

A hydrophobic/aromatic feature representing the trifluoromethylphenyl group.

A hydrogen bond donor/positive ionizable feature for the piperidine nitrogen.

A hydrogen bond acceptor feature, potentially from the fluorine atoms.

Defined spatial constraints between these features.

This pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that match the required features, potentially identifying new and structurally diverse candidates with similar biological activity. nih.gov It provides a powerful tool for scaffold hopping and lead optimization in the absence of a known protein structure.

In Silico Prediction of Biological Targets and Activity Spectra

The initial step in understanding the potential therapeutic value of a compound like this compound involves predicting its biological targets and the spectrum of its biological activities. This is often achieved through the use of sophisticated computational tools that leverage vast databases of known bioactive molecules and their targets.

Methodologies such as those employed by SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are instrumental in this process. clinmedkaz.orgclinmedkaz.org These platforms analyze the chemical structure of a query molecule and compare it to the structures of compounds with known biological activities. Based on structural similarities, they predict the most probable protein targets and the likely pharmacological effects. For instance, a study on new piperidine derivatives utilized SwissTargetPrediction to identify likely protein targets, which included enzymes, receptors, transport systems, and ion channels, suggesting a wide range of potential medical applications. clinmedkaz.orgclinmedkaz.org

The PASS tool estimates the probability of a compound exhibiting various biological activities, from pharmacotherapeutic effects to specific biochemical mechanisms. genexplain.comway2drug.comjbiochemtech.com The output is presented as a list of potential activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity). For a novel compound, activities with a high Pa value are considered more likely to be confirmed experimentally. jbiochemtech.com

While specific predictions for this compound are not publicly detailed, it is anticipated that due to its phenylpiperidine core, it could exhibit activity towards central nervous system (CNS) targets. Phenylpiperidine derivatives are known to interact with a variety of receptors and transporters in the brain. nih.govwikipedia.org For example, molecular docking studies on other N-functionalized piperidine derivatives have predicted binding to the dopamine (B1211576) D2 receptor. researchgate.net Therefore, it is plausible that in silico predictions for this compound would suggest potential interactions with targets such as serotonin (B10506) transporters, dopamine receptors, or sigma receptors, which are common targets for this class of compounds. nih.gov

A hypothetical in silico prediction for this compound might yield a target profile similar to those of other substituted phenylpiperidines, as illustrated in the table below.

| Predicted Target Class | Potential Biological Activity |

| G-Protein Coupled Receptors (GPCRs) | Neurological and psychiatric disorders |

| Ion Channels | Cardiovascular and neurological functions |

| Transporters (e.g., SERT, DAT) | Antidepressant, anxiolytic effects |

| Enzymes (e.g., MAO) | Neuroprotective, antidepressant effects |

This table is a hypothetical representation based on the known activities of similar piperidine derivatives and is for illustrative purposes only.

Advanced Cheminformatics and Data Mining for Compound Analysis

Advanced cheminformatics and data mining techniques are crucial for analyzing large datasets of chemical compounds and identifying promising drug candidates. These methods go beyond single-molecule predictions to analyze entire chemical libraries and uncover structure-activity relationships (SAR).

One approach involves the creation and analysis of virtual libraries of compounds based on a core scaffold like this compound. By systematically modifying different parts of the molecule in silico, researchers can generate a vast number of virtual derivatives. These libraries can then be screened computationally against various biological targets to identify patterns that correlate with desired activities. For example, the exploration of the 3D chemical space of piperidine fragments has been used to design libraries of 3D molecules with suitable properties for fragment-based drug discovery. whiterose.ac.ukyork.ac.uk

Data mining techniques can be applied to these virtual screening results to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. QSAR models mathematically describe the relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking is another powerful cheminformatics tool used to predict the binding orientation and affinity of a ligand to its target protein. acs.org For this compound, docking studies could be performed against a panel of CNS-related proteins to predict its most likely binding partners and to understand the key molecular interactions driving this binding. Such studies have been successfully employed to understand the binding modes of other piperidine-based compounds to their targets, such as sigma receptors. nih.gov

The insights gained from these computational analyses provide a strong foundation for further experimental investigation of this compound. By predicting its potential biological targets and activities, and by understanding its structure-activity relationships through cheminformatics, researchers can design more focused and efficient preclinical studies.

Structure Activity Relationship Sar and Structural Optimization Investigations

Impact of Substituent Variation on Biological Activity and Receptor Affinity

The substitution pattern on both the phenyl and piperidine (B6355638) rings of the core 3-phenylpiperidine (B1330008) scaffold plays a pivotal role in modulating biological activity and receptor affinity. nih.gov

The position of the trifluoromethyl (CF₃) group on the phenyl ring significantly influences receptor binding affinity. Studies on related N-aryl-N'-methylguanidine analogs, which serve as a proxy for understanding these effects, have demonstrated clear SAR trends. For instance, replacing a 3-iodo substituent with a 3-trifluoromethyl group resulted in a nearly twofold enhancement in binding affinity at the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net

Further investigation into positional isomerism showed that a freely rotating N'-(3-(trifluoromethyl)-phenyl) group was deemed essential for activity. When this group was conformationally constrained through cyclization, the resulting 4-trifluoromethyl analog retained some binding affinity, whereas the 6-trifluoromethyl analog lost all affinity. nih.govresearchgate.net This highlights that the spatial orientation of the trifluoromethylphenyl moiety, dictated by its substitution position, is a critical determinant of molecular recognition at the receptor.

The electronic and steric properties of substituents on the phenyl ring are crucial for optimizing ligand-target interactions. Docking studies suggest that the electronic nature of a substituent—whether it is electron-withdrawing or electron-donating—can affect the electron density of the phenyl ring and its interactions with key amino acid residues within a receptor's binding domain. mdpi.com

In a series of N'-(3-trifluoromethyl)phenyl guanidine (B92328) derivatives, the introduction of additional substituents on the phenyl ring led to varied effects on binding affinity. nih.govresearchgate.net Key findings from these studies are summarized in the table below.

| Substituent Type | Position | Effect on Binding Affinity |

| Halo (F, Cl, Br) | 5 or 6 | Generally higher affinity |

| 2 or 4 | Generally lower affinity | |

| Fluoro (F) | 6 | Highest affinity among halo substituents at this position |

| Bromo (Br) | 5 | Highest affinity among halo substituents at this position |

| Methyl (CH₃) | 5 | ~2-fold higher affinity than 6-methyl; ~5-fold higher than 4-methyl |

| Methoxy (B1213986) (OCH₃) | 2, 4, 5, or 6 | Dramatically decreased affinity |

| Methylthio (SCH₃) | 4 or 6 | Dramatically decreased affinity |

| Ethoxy (OCH₂CH₃) | 4 or 6 | Dramatically decreased affinity |

| Nitrile (CN) | 4 | Dramatically decreased affinity |

| Trifluoromethyl (CF₃) | 5 | No affinity |

These results indicate that while some steric bulk is tolerated, particularly at the 5- and 6-positions, the introduction of polar, electron-donating groups like methoxy is broadly detrimental to affinity. nih.gov In contrast, electron-withdrawing halo substituents can be beneficial, with their positional impact being a key consideration. The data suggests that the electronic properties of the substituent may be more fundamental to inhibitory activity than its steric size. mdpi.com

Conformational Preferences and Their Influence on Ligand-Target Binding

The three-dimensional conformation of the 3-phenylpiperidine scaffold is a key factor in its interaction with biological targets. The orientation of the phenyl ring relative to the piperidine ring (i.e., axial versus equatorial) can dictate the functional outcome of receptor binding. For example, in a series of 4-(m-hydroxyphenyl)piperidine analogs, the preferred phenyl axial conformation was associated with agonist activity, while an accessible phenyl equatorial conformation could lead to antagonism. nih.gov

The flexibility of the piperidine ring and the dihedral angle connecting it to other parts of the molecule can significantly influence both affinity and selectivity. researchgate.net Computational and spectroscopic studies on fluorinated piperidines have shown that solvation and solvent polarity, in addition to intramolecular forces like hyperconjugation, play a major role in determining the conformational preferences of the ring. nih.gov Understanding these conformational behaviors is crucial for designing molecules that can adopt the optimal geometry for binding to a specific receptor.

Role of the Piperidine Ring in Ligand-Target Engagement

The piperidine ring is not merely a passive scaffold but an active participant in ligand-target interactions. Its nitrogen atom provides a key site for modification, and its inherent flexibility can be modulated to enhance binding properties.

Modification of the piperidine nitrogen with various substituents is a common and effective strategy for tuning pharmacological properties. The nature of the N-substituent can profoundly impact binding affinity, selectivity, and functional activity. For instance, in a series of dopamine (B1211576) D2 receptor ligands, changing the N-substituent from a benzyl (B1604629) group to a propyl group converted a partial agonist into a functional antagonist with a unique "dopaminergic stabilizer" profile. nih.gov

While some degree of flexibility in the piperidine ring can be advantageous, constraining the ring into a specific conformation can lead to improved affinity, selectivity, and drug-like properties. nih.govnih.gov This is often achieved by incorporating the piperidine into a bridged bicyclic system, such as a quinuclidine (B89598), nortropane, or 2-azanorbornane. nih.gov

One study systematically replaced the piperidine ring of a potent P2Y₁₄ receptor antagonist with various bridged analogs. A key finding was that a quinuclidine analog, which forces the piperidine moiety into a rigid boat-like conformation, maintained high binding affinity. nih.gov This suggests that the receptor can accommodate conformations that deviate from the typical low-energy chair state of a simple piperidine ring. Furthermore, introducing such rigid scaffolds can enhance sp³ character, which is often associated with improved physicochemical properties and target specificity. nih.govresearchgate.net These constrained analogs provide valuable tools for probing the receptor-bound conformation and for optimizing lead compounds. nih.gov

Trifluoromethyl Group as a Bioisostere and Its Modulatory Effects

Table 1: Illustrative Impact of Trifluoromethylation on Lipophilicity (log P)

| Parent Compound | Trifluoromethylated Analog | Δlog P (CF3 vs. CH3) | Reference |

|---|---|---|---|

| Toluene | Benzotrifluoride | +0.63 | researchgate.net |

| Diazepam Analog | CF3-Diazepam Analog | +0.7 | researchgate.net |

This table provides representative data from literature to illustrate the typical increase in lipophilicity (log P) observed when a methyl group is replaced by a trifluoromethyl group on an aromatic ring.

Table 2: Effect of CF3 Group on Metabolic Stability

| Compound Class | Modification | Observed Effect on Stability | Reference |

|---|---|---|---|

| CB1 Allosteric Modulators | Replacement of NO2 with CF3 | Increased metabolic stability in human and rat liver microsomes | nih.govresearchgate.net |

| General Drug Candidates | Replacement of CH3 with CF3 | Protects against metabolic oxidation | mdpi.com |

This table summarizes findings on how the introduction of a trifluoromethyl group enhances the metabolic stability of molecules.

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This property significantly alters the electronic profile of the aromatic ring to which it is attached, influencing how the molecule interacts with its biological target. The introduction of a CF3 group can lead to multipolar interactions between the fluorine atoms and the protein backbone of a receptor, which can substantially contribute to the binding affinity of an inhibitor. acs.orgnih.gov

These fluorine-backbone interactions, particularly with backbone carbonyl groups (C–F···C=O), are recognized as an attractive approach to increase ligand binding affinity. acs.orgnih.gov For instance, the introduction of CF3 groups into menin-MLL inhibitors led to a significant improvement in their inhibitory activity, which was attributed to the formation of short-distance multipolar interactions with the menin protein backbone. acs.orgnih.gov The CF3 group's ability to engage in these unique electrostatic interactions can be a determining factor in a ligand's potency and selectivity. nih.gov It can also improve hydrogen bonding capabilities with biological targets. mdpi.com

Furthermore, the electron-withdrawing nature of the CF3 group can modulate the acidity of nearby functional groups. For example, it can influence the pKa of the piperidine nitrogen in 3-(4-(Trifluoromethyl)phenyl)piperidine, which in turn affects its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds within the receptor binding pocket. Studies on SGLT inhibitors have shown that CF3 groups can optimize interactions with specific amino acid residues like asparagine. rsc.org

Stereochemical Contributions to Biological Efficacy and Selectivity

The 3-phenylpiperidine scaffold contains a chiral center at the C3 position of the piperidine ring. Consequently, this compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even pharmacological effects. wvu.edund.edu The human body is a chiral environment, and biological targets such as receptors and enzymes are composed of chiral amino acids, leading them to interact differently with each enantiomer. wvu.edu

One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. wvu.edu For this reason, the separation and individual evaluation of enantiomers are critical steps in drug development. wvu.edunih.gov Techniques like high-performance liquid chromatography (HPLC) using chiral stationary phases are commonly employed for this purpose. nd.edunih.govnih.gov

In the class of 3-phenylpiperidine derivatives, stereochemistry is known to be a crucial determinant of activity and selectivity. For example, in the development of CB1 receptor allosteric modulators, the separation of enantiomers revealed that one enantiomer (R-enantiomer) acted as a positive allosteric modulator while the other (S-enantiomer) behaved as an allosteric agonist with limited modulatory effect. researchgate.net This highlights how stereochemistry can dictate the functional outcome of receptor interaction. Although specific efficacy data for the individual enantiomers of this compound are not detailed in the provided search results, the established principles for this structural class strongly suggest that the R and S enantiomers would display different binding affinities and functional activities at their biological target(s). The precise spatial arrangement of the 4-(trifluoromethyl)phenyl group relative to the piperidine ring is critical for optimal interaction with the binding site.

Table 3: General Importance of Stereochemistry in Phenylpiperidine Derivatives

| Compound Class | Enantiomers | Observed Difference in Activity | Reference |

|---|---|---|---|

| CB1 Allosteric Modulators (Indole-based) | R- and S-enantiomers | One enantiomer is a positive allosteric modulator, the other is an allosteric agonist. | researchgate.net |

| Opioid Analgesics (1,3-dimethyl-4-phenylpiperidines) | Enantiomeric pairs | Successful resolution achieved via chiral HPLC, a prerequisite for evaluating individual bioactivity. | nih.gov |

This table illustrates the critical role of stereochemistry in determining the biological activity of compounds structurally related to 3-phenylpiperidine.

Preclinical Biological and Pharmacological Research Applications

Exploration of Receptor Binding Profiles and Ligand Affinity

Research into the opioid receptor binding affinity of compounds structurally related to 3-(4-(trifluoromethyl)phenyl)piperidine has revealed that modifications to the piperidine (B6355638) ring and its substituents can significantly influence binding to opioid receptor subtypes, such as the mu (µ) and kappa (κ) receptors. While direct studies on this compound are not extensively detailed in the provided search results, the literature on related fentanyl analogs, which share the 4-anilidopiperidine core, provides valuable insights.

Fentanyl and its derivatives are potent agonists of the µ-opioid receptor (µOR). nih.govmdpi.com Structural modifications, including substitutions on the piperidine ring, are critical for their binding affinity. For instance, a methyl substitution at the 3-position of the piperidine ring can markedly increase binding affinity. nih.gov The protonated piperidine ring is understood to form a crucial salt bridge with the residue D1473.32 within the µ-opioid receptor binding pocket. nih.govmdpi.com

Conversely, a bulky trifluoromethyl substituent in the para-position of the N-phenyl ring of a fentanyl analog resulted in a significant decrease in µOR-binding affinity, with an IC50 value of 95.5 nM. mdpi.com This suggests that the trifluoromethylphenyl moiety, depending on its placement, can have a substantial impact on opioid receptor interaction. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds can act as opioid receptor antagonists at µ and κ receptors. nih.gov

| Compound/Analog | Receptor Subtype | Binding Affinity (IC50/Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Fentanyl Analog (para-trifluoromethyl) | µ-Opioid Receptor | IC50 = 95.5 nM | Agonist | mdpi.com |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b) | µ-Opioid Receptor | Ke = 8.47 nM | Antagonist | nih.gov |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b) | κ-Opioid Receptor | Ke = 36.8 nM | Antagonist | nih.gov |

The N-methyl-D-aspartate (NMDA) receptor is a critical target in the central nervous system, and its modulation by various ligands has been a key area of research. nih.gov While direct binding data for this compound at the NMDA receptor is not specified, research on N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines offers insights into how the trifluoromethylphenyl moiety can contribute to NMDA receptor affinity. nih.govnih.gov These studies have focused on developing radioligands for PET imaging of the NMDA receptor's open channel state. nih.gov

In a series of N'-3-(trifluoromethyl)phenyl derivatives, several compounds displayed low nanomolar affinity for the PCP binding site within the NMDA receptor channel, inhibiting the binding of 3H-MK801. nih.gov This indicates that the trifluoromethylphenyl group is compatible with high-affinity binding to this site. The free rotation of the N′-(3-(trifluoromethyl)-phenyl) group was found to be necessary for this interaction. nih.gov

| Compound/Analog | Target Site | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N'-3-(trifluoromethyl)phenyl derivative (Compound 13) | NMDA Receptor (PCP site) | 13.0 nM | nih.gov |

| N'-3-(trifluoromethyl)phenyl derivative (Compound 36) | NMDA Receptor (PCP site) | 14.2 nM | nih.gov |

The serotonergic system is another important area of investigation for phenylpiperidine derivatives. A specific analog, (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5), has been characterized as a potent partial agonist at the 5-HT2A receptor. nih.gov This compound demonstrated pronounced selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors in functional assays. nih.gov This highlights the potential for the trifluoromethylphenyl-piperidine scaffold to be developed into selective serotonergic agents.

In broader studies of phenylpiperazines, a related class of compounds, derivatives have shown high affinity for serotonin (B10506) (5-HT) sites. nih.gov For example, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (TFMPP) is a known 5-HT agonist with a Ki of 20 nM at 5-HT1 sites. nih.gov While the core is a piperazine (B1678402), this again underscores the significance of the trifluoromethylphenyl moiety in targeting serotonin receptors. Information regarding direct dopamine (B1211576) receptor profiling for this compound was not prominent in the search results.

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki/EC50) | Functional Activity | Reference |

|---|---|---|---|---|

| (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) | 5-HT2A Receptor | Potent | Partial Agonist | nih.gov |

| 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) | 5-HT1 Sites | Ki = 20 nM | Agonist | nih.gov |

The piperidine moiety is a critical structural feature for dual activity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.govacs.orgnih.gov Studies on piperidine derivatives have shown that they can act as high-affinity antagonists for both H3 and σ1 receptors. acs.orgnih.gov The protonated piperidine ring is thought to be involved in a key salt bridge interaction with Glu172 in the σ1R binding pocket. nih.govacs.org

While direct data for this compound is not available, a related compound, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one, has been studied in the context of neuropathic pain, suggesting the relevance of the trifluoromethyl-phenyl group in this therapeutic area. nih.govacs.org The replacement of a piperidine ring with a piperazine can drastically affect the affinity for these receptors, indicating the importance of the specific heterocyclic core. nih.gov For instance, in one study, a piperidine-containing compound showed high σ1R affinity (Ki = 3.64 nM), whereas its piperazine analog had a much lower affinity (Ki = 1531 nM). nih.gov

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Piperidine Derivative (Compound 5) | Histamine H3 Receptor | 7.70 nM | Antagonist | nih.gov |

| Piperidine Derivative (Compound 5) | Sigma-1 Receptor | 3.64 nM | Antagonist | nih.gov |

| Piperazine Derivative (Compound 4) | Sigma-1 Receptor | 1531 nM | Antagonist | nih.gov |

A derivative of the target compound, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), has been identified as a potent and highly selective antagonist of the P2Y14 receptor, with an IC50 of 0.4 nM. acs.org This receptor is implicated in inflammatory processes. acs.orgnih.gov The 4-(trifluoromethyl)-phenyl substituent is a key feature for the affinity of these antagonists. acs.org

Further structure-activity relationship studies have explored modifications to this scaffold. For example, a triazole derivative with a p-CF3-phenyl group (compound 65) showed high affinity, although not as potent as the reference compound PPTN. acs.org The docking of these ligands into a homology model of the P2Y14R suggests that the piperidine and 4-(trifluoromethyl)-phenyl substituents maintain a similar orientation within the binding pocket. acs.org

| Compound/Analog | Receptor Subtype | Binding Affinity (IC50) | Functional Activity | Reference |

|---|---|---|---|---|

| 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) | P2Y14 Receptor | 0.4 nM | Antagonist | acs.org |

| Triazole derivative with p-CF3-phenyl group (Compound 65) | P2Y14 Receptor | 32-131 nM range for potent compounds | Antagonist | acs.org |

Inhibition of the Glycine (B1666218) Transporter 1 (GlyT1) is a therapeutic strategy aimed at enhancing NMDA receptor function, which is relevant for conditions like schizophrenia. nih.govnih.gov Several classes of GlyT1 inhibitors have been developed, and some incorporate a trifluoromethylphenyl moiety. For example, (R,S)-(+/-)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine is a known GlyT1 inhibitor. nih.gov

Another potent and selective GlyT1 inhibitor, RG1678, features a trifluoromethyl group on a pyridin ring, highlighting the utility of this functional group in designing GlyT1 inhibitors. nih.gov Although not a direct analog of this compound, these findings suggest that the trifluoromethylphenyl pharmacophore could be incorporated into GlyT1 inhibitor designs. These inhibitors act to increase synaptic glycine concentrations, thereby potentiating NMDA receptor-mediated neurotransmission. nih.govnih.gov

| Compound/Analog | Target | Binding Affinity (IC50) | Mode of Action | Reference |

|---|---|---|---|---|

| (R,S)-(+/-)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine | Glycine Transporter 1 (GlyT1) | Data not specified | Inhibitor | nih.gov |

| RG1678 | Glycine Transporter 1 (GlyT1) | Potent | Inhibitor | nih.gov |

Retinol-Binding Protein 4 (RBP4) Antagonism

The compound this compound is a core structural motif in a class of non-retinoid antagonists of Retinol-Binding Protein 4 (RBP4). acs.orgnih.gov These antagonists are being investigated for their therapeutic potential in conditions such as atrophic age-related macular degeneration (AMD) and Stargardt disease, where the accumulation of cytotoxic lipofuscin bisretinoids in the retina is a key pathological feature. acs.orgnih.gov The formation of these bisretinoids is dependent on the transport of retinol (B82714) from the serum to the retina, a process mediated by the complex of RBP4 and transthyretin (TTR). nih.govportico.org By antagonizing the interaction between RBP4 and retinol, these compounds prevent the formation of the holo-RBP4-TTR complex, leading to a reduction in circulating RBP4 and retinol levels, and consequently, a decrease in the formation of lipofuscin bisretinoids. acs.orgnih.gov

One notable example of a potent RBP4 antagonist incorporating the trifluoromethylphenyl piperidine scaffold is A1120. acs.orgnih.govnih.gov Research has demonstrated that A1120 displaces all-trans retinol from RBP4, disrupts the retinol-induced RBP4-TTR interaction, and reduces serum RBP4 levels. nih.gov In preclinical models, chronic administration of A1120 has been shown to decrease the accumulation of lipofuscin bisretinoids by approximately 50% in Abca4-/- mice, a model for Stargardt disease. acs.org This effect was associated with a significant reduction in serum RBP4. acs.org

The binding mode of these antagonists involves the piperidine core residing within the central β-barrel channel of the RBP4 binding cavity, while the lipophilic trifluoromethylphenyl group extends into the inner hydrophobic β-ionone pocket. nih.govnih.gov The development of these antagonists has also focused on improving metabolic stability and potency, leading to the synthesis of various analogs. acs.org For instance, modifications to the core structure, such as the creation of bicyclic analogues, have yielded compounds with improved potency in both RBP4 binding and RBP4-TTR interaction disruption assays. acs.org

| Compound | Core Structure | SPA IC50 (nM)a | HTRF IC50 (µM)b | Reference |

|---|---|---|---|---|

| A1120 (3) | 4-(2-(trifluoromethyl)phenyl)piperidine | 23.9 | 0.235 | acs.org |

| 43 | Bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo | 72.7 | 0.294 | acs.org |

| (±)-45 | Bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo | 148.5 | 0.481 | acs.org |

| 57 | Pyridazine derivative | 24.0 | 0.121 | acs.org |

a Scintillation Proximity Assay (SPA) measuring binding affinity to non-TTR associated RBP4. acs.org

bacs.orgIn Vitro Enzyme Inhibition and Activation Studies

The metabolic profile of phenylpiperidine derivatives is significantly influenced by cytochrome P450 (CYP) enzymes. doi.orgpainphysicianjournal.com While direct studies on this compound are limited, research on structurally related compounds provides insights into potential interactions. For instance, fentanyl, a phenylpiperidine derivative, is primarily metabolized by CYP3A4. painphysicianjournal.com Concomitant use of drugs that inhibit or induce CYP3A4 can lead to significant alterations in fentanyl's metabolism and effects. painphysicianjournal.com

In vitro studies on other substituted (S)-3-phenylpiperidine compounds have shown that multiple CYP enzymes can be responsible for their oxidative metabolism. doi.org For one such compound, (−)-OSU6162, CYP2D6 was identified as the primary enzyme responsible for its N-depropylation. doi.org An in vitro inhibition screen of (−)-OSU6162 against a panel of human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) revealed that it selectively inhibited CYP2D6 activity. doi.org

Given that many drugs are metabolized by CYP3A4, the potential for drug-drug interactions through inhibition of this enzyme is a critical consideration in drug development. nih.govnih.govbiomolther.org Mechanism-based inhibition, where a drug is converted to a reactive metabolite that irreversibly binds to the enzyme, is a significant concern as it can lead to prolonged and clinically important drug interactions. nih.gov Therapeutic drugs from various classes, including antibacterials, anticancer agents, and anti-HIV agents, have been identified as mechanism-based inhibitors of CYP3A4. nih.gov

Phosphopantetheinyl transferases (PPTases) are essential enzymes in both primary and secondary metabolism in bacteria, making them attractive targets for the development of new antibiotics. nih.govnih.gov These enzymes catalyze the transfer of the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue on carrier protein domains of synthases involved in fatty acid, polyketide, and non-ribosomal peptide synthesis. nih.gov

Research into inhibitors of PPTases has identified various chemical scaffolds with inhibitory activity. One study focused on compounds based on an anthranilate 4H-oxazol-5-one pharmacophore, demonstrating that they can selectively inhibit fatty acid synthase-specific PPTases. nih.gov Another study investigated the inhibitory effects of an amidino-urea compound, 8918, against PPTases from Mycobacterium abscessus (PptAb) and Pseudomonas aeruginosa (PcpS). nih.gov Compound 8918 was found to inhibit the activity of PptAb at nanomolar concentrations. nih.gov

While direct inhibition of PPTase by this compound has not been explicitly reported, the search for novel PPTase inhibitors is an active area of research. mdpi.com High-throughput screening methods, such as a colorimetric assay based on the inhibition of indigoidine (B1217730) synthesis, are being developed to identify new antibiotic candidates targeting essential PPTases like PptT from Mycobacterium tuberculosis. mdpi.com

Cell-Based Assays for Biological Activity

The trifluoromethylphenyl piperidine moiety is a key feature in a class of compounds investigated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Piperidine-4-carboxamides (P4Cs) have been identified as a promising class of anti-mycobacterial agents that target DNA gyrase. nih.govnih.gov

Structure-activity relationship studies have revealed that the substitution pattern on the phenyl ring significantly influences the anti-tubercular potency. Specifically, the presence of a trifluoromethyl group at the 4-position of the phenyl ring has been shown to enhance activity. For example, the compound 844-TFM, which contains a 4-trifluoromethylphenyl group, demonstrated an almost 10-fold increase in activity against M. abscessus compared to its parent compound. nih.gov This compound also showed potent supercoiling inhibition with an IC50 of 1.5 µM. nih.gov The improved potency of 844-TFM was observed across all three subspecies of the M. abscessus complex. nih.gov

| Compound | Substitution on Phenyl Ring | MIC (µM) | Reference |

|---|---|---|---|

| 844 | 4-Chloro | 12.5 | nih.gov |

| 844-TFM | 4-Trifluoromethyl | 1.5 | nih.govnih.gov |

| 9f | 3-Trifluoromethyl | 12.5 | nih.gov |

| 5l | 3-Fluoro, 4-Trifluoromethyl | 0.6 | nih.gov |

The development of novel anti-TB agents is crucial due to the rise of drug-resistant strains. nih.gov Pyrazolo[1,5-a]pyrimidines represent another class of compounds with potent anti-Mtb activity, and analogs containing a 3-(4-fluoro)phenyl group have shown promise. nih.gov

Derivatives containing the trifluoromethylphenylpiperidine or similar trifluoromethylphenylpiperazine structures have been evaluated for their potential as anticancer agents. nih.govnih.govmfd.org.mk These compounds have been shown to inhibit the growth of various human cancer cell lines.

A series of N-(4-(substituted)-3-(trifluoromethyl)phenyl)isobutyramides and their N-ethyl analogs were synthesized and tested for their inhibitory potential against liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60) cancer cell lines. nih.gov Several of these compounds exhibited higher inhibitory activity against HL 60 cells than the standard drug methotrexate (B535133). nih.gov

In another study, a tricyclic benzonaphthyridinone inhibitor, Torin1, which incorporates a piperazine ring attached to a trifluoromethylphenyl group, was developed as a highly potent and selective mTOR inhibitor. nih.govresearchgate.net Torin1 inhibited the phosphorylation of mTORC1 and mTORC2 substrates in cells at nanomolar concentrations and demonstrated efficacy in a U87MG xenograft model. nih.govresearchgate.net

The cytotoxicity of these compounds is often evaluated using methods like the MTT assay, which measures cell viability. nih.gov For example, a series of 1,5-diaryl-3-oxo-1,4-pentadienes mounted on a piperidine ring showed tumor-selective toxicity, being more toxic to human gingival carcinoma cells than to non-malignant fibroblasts. nih.gov

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | HL 60 (Leukemia) | Higher inhibitory activity than methotrexate for compounds 8L, 8q, 9n, and 9p. | nih.gov |

| Benzonaphthyridinone (Torin1) | U87MG (Glioblastoma) | Inhibited mTORC1 and mTORC2 substrates at 2 nM and 10 nM, respectively. | nih.gov |

| 1,5-Diaryl-3-oxo-1,4-pentadienes on a piperidine ring | Ca9-22 (Gingival Carcinoma) | Compounds 2e and 2r showed high specificity for oral cancer cells. | nih.gov |

Mechanistic Investigations of Molecular and Cellular Action

The this compound scaffold is a key component in various compounds designed to interact with specific molecular targets, and its mechanism of action is a subject of detailed investigation. The inclusion of the trifluoromethyl group can be crucial, as it may enhance the binding affinity of a compound to its target proteins, thereby influencing a range of biological processes. This interaction can modulate the activity of enzymes, receptors, and other biomolecules.

A significant area of research has been in the development of inhibitors for the mammalian target of Rapamycin (mTOR), a critical protein kinase in the PI3K/Akt/mTOR signaling pathway that is frequently deregulated in human cancers. nih.gov mTOR integrates signals from growth factors, nutrients, and stress to regulate cellular growth, proliferation, and metabolism. nih.gov It functions within two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways. nih.gov Derivatives incorporating a trifluoromethyl)phenyl moiety have been developed as potent mTOR inhibitors. For instance, Torin1, a tricyclic benzonaphthyridinone, was developed from a quinoline-based scaffold and inhibits mTORC1 and mTORC2 at nanomolar concentrations. nih.gov Structural studies predict that the phenyl piperazine side chain of this class of inhibitors orients itself into a region of the ATP-binding site. nih.gov

In the context of neuroscience, piperidine derivatives have been explored for their effects on dopamine receptors. The modification of a partial dopamine D2 receptor agonist led to a series of functional D2 antagonists with fast-off kinetics. nih.gov One such compound, pridopidine (B1678097), which contains a phenyl-piperidine structure, binds with low affinity to D2 receptors. nih.gov Its mechanism is described as a "functional state-dependent D2 antagonism," which varies based on local dopamine concentrations. nih.gov This unique "dopaminergic stabilizer" characteristic differentiates it from both classic D2 antagonists and partial agonists. nih.gov

Furthermore, the trifluoromethyl group has been strategically used to achieve selectivity in enzyme inhibition. A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and found to be selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. nih.gov This selectivity was attributed to two factors: steric bulk intolerance at the α2-adrenoceptor and a decrease in the pKa of the amine due to the electron-withdrawing trifluoromethyl group, which reduces its affinity for the adrenoceptor while maintaining affinity for PNMT. nih.gov

Development of Multi-target Ligands for Complex Biological Systems

The structural framework of this compound and related structures serves as a versatile scaffold for designing ligands that can interact with multiple targets, a desirable characteristic for treating complex diseases like cancer.

Research into mTOR inhibitors provides a clear example of multi-target engagement within a single pathway. Compounds have been developed to inhibit both mTORC1 and mTORC2 complexes. nih.gov For example, Torin1 was found to inhibit the phosphorylation of substrates of both mTORC1 (at 2 nM) and mTORC2 (at 10 nM), demonstrating potent activity against both arms of the mTOR signaling network. nih.gov This dual inhibition is a key strategy for more comprehensive pathway suppression in cancer therapy. nih.gov

The piperidine core is also central to compounds targeting various pro-survival mechanisms in cancer beyond a single pathway. Piperidine-containing compounds have been investigated for their ability to inhibit signaling through pathways like JAK/STAT, which is crucial for the proliferation and differentiation of cancer cells, and NF-κB, a known mediator of oncogenesis. nih.gov The synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has yielded compounds that can induce cytotoxic effects in various hematological cancer cell lines, with molecular docking studies confirming their potential to bind to multiple target proteins associated with myeloma and leukemia. nih.gov

The development of selective inhibitors also informs the design of multi-target ligands by elucidating the structural requirements for binding to different receptors. For example, the creation of highly selective inhibitors for phenylethanolamine N-methyltransferase (PNMT) versus the α2-adrenoceptor was achieved by incorporating a 3-trifluoromethyl moiety into a tetrahydroisoquinoline structure. nih.gov This work demonstrates how specific chemical modifications to a core scaffold can tune its activity profile, providing a basis for engineering compounds that can either selectively hit one target or be rationally designed to interact with a specific combination of targets.

In Vivo Pharmacological Evaluation in Animal Models (Preclinical Focus)

Derivatives of the phenyl-piperidine scaffold have undergone evaluation in various preclinical animal models to assess their pharmacological effects, including analgesic, anti-cancer, and neuro-behavioral activities.

In the realm of analgesia, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives were tested for their pain-relief potential in mice using the hot plate method. researchgate.net Several of these compounds demonstrated potent analgesic efficacy, with some emerging as highly effective in depressing both peripherally and centrally mediated pain. researchgate.net

For anti-cancer applications, the mTOR inhibitor Torin1, which features a trifluoromethylphenyl group, was evaluated in a U87MG human tumor xenograft model in mice. nih.gov The study showed that the compound was efficacious and demonstrated good pharmacodynamic inhibition of mTOR's downstream effectors in both tumor and peripheral tissues. nih.gov In another study focused on hematological cancers, synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were tested on various cancer cell lines, where they reduced cell growth and increased the expression of apoptosis-promoting genes. nih.gov

In the context of neurological and psychiatric research, pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) was evaluated in rat models. Its neurochemical effects were found to be similar to those of D2 antagonists. nih.gov In a model of locomotor hyperactivity, the compound dose-dependently reduced activity. nih.gov Conversely, in partly habituated animals, it increased spontaneous locomotor activity, highlighting its unique "dopaminergic stabilizer" profile in vivo. nih.gov

Furthermore, radiolabeled piperidine derivatives have been used for in vivo imaging studies. A selective sigma-1 receptor radioligand, [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, was evaluated in rats and mice. nih.gov The compound showed high brain uptake in rats, which was significantly reduced by pre-administration of other sigma receptor ligands, indicating in vivo specificity. nih.gov In nude mice with B16 melanoma tumors, the radiotracer exhibited high tumor uptake, suggesting its potential for the tomographic evaluation of sigma receptors in vivo. nih.gov

In Vivo Preclinical Study Findings

Emerging Research Directions and Diverse Scientific Applications

Utility as Chemical Biology Tools and Probes for Biological Pathways

The phenylpiperidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, suggesting its utility for a variety of biological targets. researchgate.net Derivatives of this scaffold are investigated as tools to probe complex biological systems. For instance, the piperidine (B6355638) ring is a common feature in molecules designed to interact with specific receptors, making compounds like 3-(4-(trifluoromethyl)phenyl)piperidine potential candidates for developing chemical probes. smolecule.com

Research into related structures has demonstrated their ability to act on various receptors, including opioid receptors. wustl.edunih.gov The introduction of a trifluoromethyl group can modulate the steric and electronic properties of a lead compound, potentially increasing its biological activity, lipophilicity, bioavailability, and metabolic stability. mdpi.com While specific research on this compound as a chemical probe is not extensively documented in public literature, the known bioactivity of the 4-phenyl piperidine scaffold as mu receptor agonists and other receptor ligands highlights the potential of this class of compounds for developing tools to investigate cellular signaling pathways. researchgate.net

For example, stereopure compounds containing a (4-(trifluoromethyl)phenyl)methyl group have been synthesized and evaluated as multi-target agents in studies related to diabetes, demonstrating the utility of this moiety in creating specific biological probes. nih.gov

Potential Applications in Agrochemical Research and Development

In the field of agrochemicals, the trifluoromethyl group is a key component for enhancing the efficacy and environmental stability of pesticides and herbicides. Compounds containing a trifluoromethylpyridine moiety, a related heterocyclic structure, have been successfully commercialized as agrochemicals. nih.gov For instance, trifluoromethylphenyl analogues have been investigated for high herbicidal activity. nih.gov

The trifluoromethyl group is often incorporated into agrochemical candidates to improve their performance. While direct application of this compound in commercial agrochemicals is not widely reported, its structural relative, 1-(3-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid, is noted for its use in the synthesis of agrochemicals. The combination of the trifluoromethyl group with a heterocyclic ring like piperidine is a strategy explored for the discovery of new pesticides. researchgate.net

Table 1: Examples of Trifluoromethyl-Containing Scaffolds in Agrochemicals

| Compound Class | Application Example | Reference |

|---|---|---|

| Trifluoromethylpyridines | Herbicides (e.g., Pyroxsulam) | nih.gov |

| Trifluoromethyl-substituted Pyridines | Herbicides (e.g., Flazasulfuron) | nih.gov |

Exploration in Materials Science for Novel Polymer and Material Design

The unique properties of organofluorine compounds, such as increased hydrophobicity, enhanced chemical and oxidative resistance, and improved thermal stability, make them attractive for materials science. mdpi.com The incorporation of trifluoromethyl groups into polymers can lead to materials with low dielectric constants and low water absorption rates. researchgate.net

Research has shown that related structures are explored for their potential in creating advanced materials with specific electronic or optical characteristics. smolecule.com For example, fluorinated polyimides derived from diamine monomers containing trifluoromethyl groups exhibit high thermal stability and form tough, transparent films, making them suitable for applications in the aerospace industry or as low-surface-energy materials. mdpi.comresearchgate.net The synthesis of fluorinated networks using building blocks like perfluoropyridine also points to the potential of fluorinated heterocyclic compounds in creating novel materials. mdpi.com While specific studies on polymers derived directly from this compound are limited, the foundational chemistry suggests its potential as a monomer or building block for creating specialized fluorinated polymers.

Table 2: Properties of Polyimides from Trifluoromethyl-Containing Monomers

| Property | Value Range | Reference |

|---|---|---|

| Dielectric Constant (1 MHz) | 2.74 – 3.2 | researchgate.net |

| Water Absorption | 0.2 – 0.7% | researchgate.net |

| 5% Weight Loss Temperature | Up to 531 °C | researchgate.net |

Strategic Development as Precursors for Complex Chemical Entities

Piperidine derivatives are fundamental building blocks in organic synthesis for the preparation of more complex molecules. smolecule.commdpi.com The piperidine ring can be synthesized through various methods, including cycloaddition and cyclization reactions, and subsequently functionalized to create a wide array of chemical structures. mdpi.com